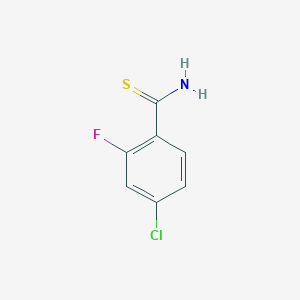

4-Chloro-2-fluorobenzothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPXTWOYNKUFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluorobenzothioamide and Its Analogues

Retrosynthetic Analysis of the 4-Chloro-2-fluorobenzothioamide Scaffold

A primary retrosynthetic disconnection for this compound points to the corresponding benzonitrile (B105546), 4-chloro-2-fluorobenzonitrile, as a key intermediate. The thioamide group can be introduced in a forward sense via the thioamidation of the nitrile functionality. This nitrile itself can be derived from several precursors, including the corresponding benzaldehyde, benzoic acid, or aniline (B41778), through various synthetic transformations. These precursors, in turn, can be synthesized from simpler, commercially available starting materials.

Synthesis of Precursor Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its halogenated precursors. The following sections detail the strategic approaches for synthesizing the key intermediates: halogenated benzonitriles, benzaldehydes, benzoic acids, and anilines.

Strategic Approaches for Halogenated Benzonitrile Synthesis

The synthesis of halogenated benzonitriles, such as 4-chloro-2-fluorobenzonitrile, can be achieved through several routes. One common method is the vapor phase ammoxidation of the corresponding halogenated toluene (B28343). google.com For instance, 2,6-dichlorotoluene (B125461) can be converted to 2,6-dichlorobenzonitrile (B3417380) in a fixed-bed reactor at high temperatures. google.com Another approach involves halogen exchange reactions, where a chlorobenzonitrile is treated with an alkali metal fluoride. This method has been improved to overcome limitations like high reaction temperatures and moderate yields. Additionally, the direct synthesis of halogenated benzonitriles can be accomplished from halogenated anilines via diazotization followed by cyanation. The displacement of a halogen atom in a dihalo-substituted benzonitrile with a carbanion also presents a viable, though less direct, synthetic route. acs.org

| Precursor | Reagents | Product | Notes |

| Halogenated Toluene | Ammonia, Oxygen, Catalyst | Halogenated Benzonitrile | Vapor phase ammoxidation at 300-500 °C. google.com |

| Chlorobenzonitrile | Alkali Metal Fluoride, Catalyst | Fluorobenzonitrile | Halogen exchange reaction, often requiring aprotic dipolar solvents. |

| Halogenated Aniline | NaNO₂, H⁺, CuCN | Halogenated Benzonitrile | Sandmeyer reaction. |

| Dihalo-substituted Benzonitrile | Carbanion | Cyanoaryl Acetonitrile | Nucleophilic aromatic substitution. acs.org |

Preparation of Halogenated Benzaldehyde Precursors

Halogenated benzaldehydes are crucial intermediates in organic synthesis, valued for their reactivity. mdpi.com Their synthesis can be achieved through various methods. One approach is the oxidation of halogenated toluenes. wipo.int Another method involves the Wittig reaction of perfluorohalogenated benzaldehydes to yield styrenes, which can then be further functionalized. thieme-connect.com The reaction of aromatic aldehydes with substituted phenylhydrazines in the presence of a catalytic amount of olefination agent can also produce halogenated derivatives. jomardpublishing.com A two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides offers a versatile route to substituted benzaldehydes. rug.nl

| Starting Material | Reagents/Conditions | Product | Key Features |

| Halogenated Toluene | Oxidizing Agent | Halogenated Benzaldehyde | Direct oxidation. wipo.int |

| Perfluorohalogenated Benzaldehyde | Wittig Reagent | Halogenated Styrene | Can be further converted to the aldehyde. thieme-connect.com |

| Aromatic Aldehyde | Substituted Phenylhydrazine, Olefination Catalyst | Halogenated Phenylhydrazone | Can be a precursor to other halogenated compounds. jomardpublishing.com |

| Weinreb Amide | DIBAL-H, Organolithium Reagent, Palladium Catalyst | Substituted Benzaldehyde | One-pot reduction/cross-coupling. rug.nl |

Routes to Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are important building blocks, for example, in the synthesis of pharmaceuticals like furosemide. sigmaaldrich.com One common industrial method for producing benzoic acid is the cobalt or manganese-catalyzed oxidation of toluene with air. wikipedia.org For halogenated derivatives, a multi-step synthesis starting from a substituted aniline can be employed. For example, 4-chloro-2,5-difluorobenzoic acid can be prepared from p-fluoronitrobenzene through a sequence of bromination, reduction, chlorination, diazotization, and finally a Grignard reaction with carbon dioxide. google.com Another approach involves the directed lithiation of unprotected benzoic acids, allowing for the introduction of various functional groups. rsc.orgresearchgate.net The oxidation of halogenated toluenes is also a direct route. For instance, 4-chloro-2-fluorobenzoic acid can be synthesized by oxidizing 2-fluoro-4-chlorotoluene. chemicalbook.com

| Starting Material | Key Steps | Product | Reference |

| Toluene | Co or Mn catalyzed oxidation with air | Benzoic Acid | wikipedia.org |

| p-Fluoronitrobenzene | Bromination, reduction, chlorination, diazotization, Grignard reaction | 4-Chloro-2,5-difluorobenzoic acid | google.com |

| Benzoic Acid | Directed lithiation, electrophilic quench | Substituted Benzoic Acid | rsc.orgresearchgate.net |

| 2-Fluoro-4-chlorotoluene | Oxidation | 4-Chloro-2-fluorobenzoic acid | chemicalbook.com |

Synthesis of Halogenated Aniline and Related Amine Intermediates

Halogenated anilines are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com A common method for their preparation is the reduction of the corresponding nitroaromatic compounds. For instance, 4-chloro-2-fluoroaniline (B1294793) can be synthesized by reducing 4-chloro-2-fluoronitrobenzene. nbinno.comchemicalbook.com Another strategy involves the halogenation of anilines. beilstein-journals.orgrsc.org For example, N,N-dialkylaniline N-oxides can undergo selective ortho-chlorination or para-bromination upon treatment with thionyl halides. acs.orgnih.govacs.org The hydrolysis of a corresponding acetanilide (B955) can also yield the desired aniline, as demonstrated in the synthesis of 4-chloro-2-fluoroaniline from 4-chloro-2-fluoroacetanilide. prepchem.com Furthermore, 4-chloro-2-fluoroaniline can be a starting material for the synthesis of other intermediates, such as 4-chloro-2-fluorophenylhydrazine. scispace.com

| Precursor | Reagents/Conditions | Product | Key Features |

| 4-Chloro-2-fluoronitrobenzene | Reducing agent (e.g., Fe/HCl) | 4-Chloro-2-fluoroaniline | Reduction of nitro group. nbinno.comchemicalbook.com |

| N,N-Dialkylaniline N-oxide | Thionyl chloride or bromide | ortho-Chloro or para-bromo N,N-dialkylaniline | Selective halogenation. acs.orgnih.govacs.org |

| 4-Chloro-2-fluoroacetanilide | NaOH, ethanol, water | 4-Chloro-2-fluoroaniline | Hydrolysis of amide. prepchem.com |

| Aniline | N-halosuccinimides, PEG-400 | Halogenated Aniline | Mechanochemical, regioselective halogenation. beilstein-journals.org |

Thioamidation Reaction Pathways

The final step in the synthesis of this compound is the introduction of the thioamide functional group. This can be achieved through several thioamidation reactions.

A primary and widely used method is the conversion of the corresponding nitrile. A variety of reagents can effect this transformation, including phosphorus pentasulfide and thioacetic acid. organic-chemistry.org The reaction of nitriles with sodium hydrogen sulfide (B99878) and diethylamine (B46881) hydrochloride also provides primary thioamides in good yields. tandfonline.com An alternative approach is the thionation of the corresponding amide. Lawesson's reagent is a popular and effective reagent for this conversion, transforming amides into thioamides, often under mild conditions. organic-chemistry.orgchemspider.commdpi.comrsc.orgbeilstein-journals.org Other methods start from aldehydes. The Kindler thioamide synthesis, a three-component reaction of an aldehyde, an amine, and elemental sulfur, is a classic example. organic-chemistry.orgorganic-chemistry.org More recent developments include copper-catalyzed reactions of aryl aldehydes with tetramethylthiuram disulfide. organic-chemistry.orgthieme-connect.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| Nitrile | Phosphorus pentasulfide or Thioacetic acid | Thioamide | Thioamidation. organic-chemistry.org |

| Nitrile | Sodium hydrogen sulfide, Diethylamine hydrochloride | Primary Thioamide | Thioamidation. tandfonline.com |

| Amide | Lawesson's reagent | Thioamide | Thionation. organic-chemistry.orgchemspider.commdpi.comrsc.orgbeilstein-journals.org |

| Aldehyde, Amine, Sulfur | Heat (often microwave-assisted) | Thioamide | Kindler Synthesis. organic-chemistry.orgorganic-chemistry.org |

| Aryl Aldehyde | Tetramethylthiuram disulfide, CuI, DTBP | Aryl Thioamide | Copper-catalyzed thioamidation. organic-chemistry.orgthieme-connect.com |

| Aryl Aldehyde | Thiourea, K₂S₂O₈, DMF/DMAC | Aryl Thioamide | Three-component coupling. mdpi.com |

Direct Thionation Methodologies

Direct thionation of the corresponding amide, 4-chloro-2-fluorobenzamide (B1364601), represents the most straightforward approach to this compound. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom. The most commonly employed reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's Reagent: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's reagent, is a mild and efficient thionating agent for a wide variety of amides. The reaction with 4-chloro-2-fluorobenzamide would proceed by heating in an inert solvent such as toluene or xylene. The mechanism involves a [2+2] cycloaddition of the thionating agent to the carbonyl group, followed by the formation of a thiaoxaphosphetane intermediate which then collapses to furnish the desired thioamide and a stable phosphorus-containing byproduct. A general representation of this reaction is shown below:

Reaction Scheme: 4-Chloro-2-fluorobenzamide + Lawesson's Reagent → this compound

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a more classical and cost-effective thionating agent. The reaction typically requires higher temperatures and can be carried out in solvents like pyridine (B92270) or by heating the neat reactants. While effective, P₄S₁₀ is a harsher reagent and may lead to side reactions or decomposition of sensitive substrates. The reaction of P₄S₁₀ with an amide is believed to proceed through a series of phosphorylation and sulfuration steps.

A one-pot cascade reaction has been described for the synthesis of 2-substituted benzothiazoles, which involves the initial formation of a benzamide, followed by in-situ thionation with Lawesson's reagent and subsequent intramolecular cyclization. acs.org This highlights the utility of Lawesson's reagent in multi-step synthetic sequences.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or Xylene, reflux | Milder conditions, higher yields for many substrates, good solubility in organic solvents. | Higher cost, byproduct can sometimes complicate purification. |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or neat, high temperature | Lower cost, readily available. | Harsher conditions, potential for side reactions and lower yields with sensitive substrates. |

Alternative Synthetic Routes to Thioamide Formation

Beyond direct thionation, alternative synthetic pathways can be employed, most notably starting from the corresponding nitrile, 4-chloro-2-fluorobenzonitrile.

From Nitriles using Hydrogen Sulfide (H₂S): The addition of hydrogen sulfide to nitriles is a well-established method for the synthesis of primary thioamides. thieme-connect.comresearchgate.netthieme-connect.comscilit.comtandfonline.com This reaction is typically base-catalyzed. For the synthesis of this compound, the nitrile would be treated with H₂S gas in the presence of a base such as an amine (e.g., triethylamine) or an alkali metal sulfide. To avoid the handling of toxic gaseous H₂S, in-situ sources or H₂S equivalents like sodium hydrosulfide (B80085) (NaSH) can be used. researchgate.net The reaction of aromatic nitriles with NaSH and magnesium chloride in DMF has been reported to give primary thioamides in high yields. researchgate.net Anion-exchange resins in their SH⁻ form have also been utilized as catalysts for this transformation. thieme-connect.comthieme-connect.com

Reaction Scheme: 4-Chloro-2-fluorobenzonitrile + H₂S (or equivalent) → this compound

A three-component reaction involving chlorohydrocarbons, amides, and elemental sulfur has also been developed for the synthesis of thioamides, offering a transition-metal-free approach. chemistryviews.org

Advanced Synthetic Transformations for Analogue Generation

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. This can be achieved through regioselective functionalization of the aromatic ring or by modifying the thioamide moiety itself.

Regioselective Functionalization of the Aromatic Nucleus

The this compound scaffold presents several positions on the aromatic ring that can be targeted for functionalization. The directing effects of the existing substituents (chloro, fluoro, and thioamido groups) will govern the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the adjacent thioamide group and the fluorine atom. qorganica.esnih.gov This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 4-substituted-2-fluorobenzothioamide analogues. The reaction conditions would typically involve heating the substrate with the desired nucleophile in a suitable solvent, sometimes in the presence of a base.

Electrophilic Aromatic Substitution: The positions ortho and para to the activating thioamido group (if it behaves as such) and ortho to the deactivating but ortho, para-directing halogen atoms would be potential sites for electrophilic attack. However, the combined deactivating effect of the halogens and the thioamide group might render the ring less susceptible to electrophilic substitution, requiring harsh reaction conditions.

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings. organic-chemistry.org While typically applied to nitroaromatics, the electron-deficient nature of the this compound ring might allow for VNS reactions with carbanions bearing a leaving group, providing access to analogues with new carbon-carbon bonds.

Modifications of the Thioamide Moiety

The thioamide group itself is a versatile functional handle that can be modified to create a range of analogues. acs.orgacs.orgresearchgate.net

Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-alkylated thioimidates. rsc.orgthieme-connect.comcore.ac.uk These intermediates are valuable for further transformations. C-alkylation at the α-position of the thioamide can also be achieved under specific conditions, for instance, using nickel catalysis with primary alcohols. rsc.org

Acylation: N-acylation of the thioamide can be achieved using acylating agents, though it can be challenging due to the lower basicity of the nitrogen atom compared to amides. rsc.orgrsc.orgscispace.com Chemoselective acylation can also occur at the sulfur atom.

Cyclization Reactions: The thioamide functionality is a key precursor for the synthesis of various sulfur-containing heterocycles. acs.orgacs.orgresearchgate.netrsc.orgresearchgate.net For example, reaction with α-haloketones (Hantzsch synthesis) can lead to the formation of thiazole (B1198619) rings. These reactions significantly expand the chemical space accessible from this compound.

| Modification | Reagents and Conditions | Resulting Structure |

| S-Alkylation | Alkyl halide, base | S-Alkyl thioimidate |

| N-Acylation | Acyl chloride, strong base or catalyst | N-Acyl thioamide |

| Cyclization (Thiazole formation) | α-Haloketone | Thiazole-containing analogue |

Combinatorial and Parallel Synthesis Strategies for Library Creation

To efficiently explore the SAR of this compound analogues, combinatorial and parallel synthesis techniques are invaluable. researchgate.netlu.sescispace.comnih.govingentaconnect.comresearchgate.netnih.gov

Solid-Phase Synthesis: The core scaffold, potentially linked to a solid support, can be subjected to a series of reactions to build a library of analogues. For instance, a resin-bound 2-fluoro-4-aminobenzonitrile could be converted to the thioamide, and then the amino group could be acylated with a diverse set of carboxylic acids. Alternatively, a solid-phase synthesis approach could be used to generate a library of benzothiazoles from a resin-bound precursor. nih.gov Solid-phase synthesis of thioamides has been demonstrated, although challenges such as potential racemization at the α-carbon during peptide synthesis need to be addressed. nsf.govacs.orgchemrxiv.org

Parallel Synthesis: This approach involves the simultaneous synthesis of a series of compounds in an array of reaction vessels. For example, a library of 4-substituted-2-fluorobenzothioamide analogues could be generated by reacting this compound with a variety of amines in a 96-well plate format. Microwave-assisted parallel synthesis can significantly accelerate the generation of such libraries. lu.sescispace.comingentaconnect.comresearchgate.net

Exploration of Stereoselective Synthetic Pathways

The introduction of stereocenters into the analogues of this compound can have a profound impact on their biological activity.

Synthesis of Chiral Analogues: Stereoselective synthesis can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. For instance, the modification of the thioamide moiety with a chiral α-haloketone would lead to the formation of a chiral thiazole derivative. The use of chiral auxiliaries attached to the thioamide nitrogen could direct stereoselective transformations at adjacent positions. Modern methods for the stereoselective synthesis of chiral sulfinyl compounds could also be explored. nih.gov

Synthesis of Atropisomeric Analogues: Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is an increasingly important feature in drug design. If a bulky substituent is introduced at the ortho-position of the benzothioamide, restricted rotation around the aryl-C(S) bond could lead to stable atropisomers. The synthesis of atropisomeric thioamides has been reported, and these have been used for stereocontrol in C-C bond formation. nih.govresearchgate.netthieme-connect.comsnnu.edu.cnsnnu.edu.cn Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched atropisomers.

Computational and Quantum Chemical Investigations of 4 Chloro 2 Fluorobenzothioamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 4-Chloro-2-fluorobenzothioamide, and a biological target, typically a protein. The primary objective of molecular docking is to estimate the scoring function and evaluate protein-ligand interactions to predict the binding affinity and activity of the ligand molecule. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally similar compounds provide a framework for predicting its behavior. For instance, docking studies on other chlorinated and fluorinated heterocyclic compounds have been performed against various protein targets. nih.govfip.org These studies often reveal that the halogen atoms (chlorine and fluorine) can participate in halogen bonding, a type of non-covalent interaction that can significantly influence binding affinity. The thioamide group is also a key feature, as it can act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting various molecular properties, including frontier molecular orbitals, electrostatic potential maps, and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter that indicates the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich thioamide group and the aromatic ring, while the LUMO is distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro and fluoro groups.

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps are useful for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would likely show negative potential (red and yellow regions) around the sulfur and nitrogen atoms of the thioamide group, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue regions), making them prone to nucleophilic attack.

Charge Distribution: The charge distribution within a molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. nih.gov In this compound, the electronegative chlorine, fluorine, and sulfur atoms would carry partial negative charges, while the carbon and hydrogen atoms would have partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. encyclopedia.pub This technique allows for the exploration of the conformational landscape of a molecule and the dynamics of its binding to a target protein. nih.gov

For this compound, MD simulations could be employed to understand its flexibility and the different conformations it can adopt in solution. This is particularly important for the thioamide group, which can exhibit rotational isomerism. The simulations would provide insights into the energy barriers between different conformations and their relative populations.

When studying the binding of this compound to a protein, MD simulations can reveal the stability of the docked pose over time. nih.gov The simulations can track the movement of the ligand within the binding site and identify key interactions that are maintained throughout the simulation. This provides a more dynamic and realistic picture of the binding process compared to static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. industrialchemicals.gov.au These models are developed by finding a correlation between the physicochemical properties of a series of compounds and their measured biological activities.

While a specific QSAR model for this compound has not been reported, it is possible to develop one by synthesizing and testing a series of related benzothioamide derivatives. The model could then be used to predict the activity of new, unsynthesized compounds. The descriptors used in the QSAR model could include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters (such as molecular volume and surface area), and hydrophobic parameters (such as the logarithm of the partition coefficient, logP).

An example of a QSAR model for a series of 1,2,4-triazole (B32235) fungicides was developed to predict their acute toxicity to zebrafish embryos. nih.gov The model used a combination of physicochemical, electronic, and topological parameters to establish a statistically significant correlation with the observed toxicity. nih.gov A similar approach could be applied to this compound and its analogs to develop predictive models for various biological activities.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.net For this compound, this could involve studying its synthesis or its metabolic pathways.

For example, the synthesis of benzothioamides can proceed through various routes. Computational methods could be used to compare different synthetic pathways and identify the most efficient one. This would involve calculating the energies of the reactants, products, intermediates, and transition states for each step of the reaction.

Similarly, if this compound is being developed as a drug, understanding its metabolism is crucial. Computational methods can be used to predict the sites of metabolic modification, such as oxidation or conjugation, and to calculate the energetics of these reactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound and to gain a deeper understanding of its electronic and vibrational properties.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts could then be compared with the experimental spectrum to assign the peaks to specific atoms in the molecule. researchgate.net Similarly, the predicted IR spectrum could be used to identify the characteristic vibrational modes of the thioamide group and the aromatic ring. mdpi.com

The UV-Vis spectrum of this compound could also be predicted using time-dependent DFT (TD-DFT) calculations. researchgate.net This would provide information about the electronic transitions that are responsible for the molecule's absorption of light. The correlation between the predicted and experimental spectroscopic data serves as a validation of the computational methods used and provides confidence in the other predicted properties of the molecule.

Mechanistic Elucidation of Chemical Reactions and Biological Interactions

Investigation of Reaction Kinetics and Thermodynamic Parameters for Thioamide Formation

The synthesis of thioamides, including 4-Chloro-2-fluorobenzothioamide, can be achieved through various synthetic routes, with the thionation of the corresponding benzonitrile (B105546) (4-chloro-2-fluorobenzonitrile) being a primary method. This reaction typically involves the use of a sulfur source, such as hydrogen sulfide (B99878) (H₂S) or its salts.

The thermodynamic parameters of such reactions are influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, is expected to influence the electrophilicity of the nitrile carbon, thereby affecting the reaction rate and equilibrium position.

A generalized representation of the thioamide formation from a nitrile is presented below:

Table 1: Generalized Reaction Parameters for Thioamide Synthesis from Nitriles

| Parameter | Description | General Observations |

| Reactants | Nitrile, Sulfur Source (e.g., H₂S, Na₂S) | The reactivity of the nitrile is influenced by aromatic substituents. |

| Solvent | Polar aprotic solvents (e.g., Pyridine (B92270), DMF) are often used. | Solvent can affect the solubility of reactants and stabilize intermediates. |

| Temperature | Elevated temperatures (e.g., 80-100°C) are often required. | Higher temperatures increase the reaction rate but may lead to side products. |

| Catalyst | Lewis acids (e.g., AlCl₃) or bases can be employed. | Catalysts can enhance the reaction rate by activating the nitrile group. |

| Kinetics | Can follow first-order or more complex rate laws. | The specific rate law depends on the reaction conditions and mechanism. |

| Thermodynamics | Generally, the reaction is thermodynamically favorable. | The exact enthalpy and entropy changes are system-dependent. |

This table represents generalized parameters and not specific experimental data for this compound.

Detailed Mechanistic Studies of this compound Reactivity Profiles

The reactivity of this compound is dictated by the interplay of the thioamide group and the halogen substituents on the benzene (B151609) ring. Mechanistic studies on analogous compounds suggest several potential reaction pathways.

The thioamide functional group itself is amphoteric. The sulfur atom is a soft nucleophile and can be protonated or alkylated, while the nitrogen atom is a harder nucleophilic center and can also be protonated or react with electrophiles. The carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles.

Potential reactions of this compound, based on the known reactivity of related compounds, include:

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position may be susceptible to substitution by strong nucleophiles, a reaction that would be influenced by the electron-withdrawing nature of the adjacent thioamide and fluorine groups.

Oxidation: The thioamide group can be oxidized to the corresponding S-oxide and S,S-dioxide. These oxidized species are often more reactive and can be intermediates in metabolic pathways or further chemical transformations.

Reduction: The thioamide group can be reduced to an amine.

Hydrolysis: Under certain conditions, thioamides can be hydrolyzed to the corresponding amides.

The presence of both a fluorine and a chlorine atom on the benzene ring creates a unique electronic environment that would modulate the rates and outcomes of these reactions compared to non-halogenated or mono-halogenated analogs.

Enzymatic Reaction Mechanisms Involving this compound or its Analogues

While no specific enzymatic reactions involving this compound have been documented, the metabolism of other thioamide-containing compounds provides a framework for understanding its potential biological transformations. A key class of enzymes involved in thioamide metabolism is the flavin-containing monooxygenases (FMOs).

For instance, the antitubercular prodrug ethionamide (B1671405) is activated by a mycobacterial FMO, EthA. This enzymatic oxidation occurs at the sulfur atom, leading to the formation of an S-oxide, which is a key step in the pathway to the active form of the drug. It is plausible that this compound could be a substrate for similar monooxygenases in biological systems, leading to its oxidative metabolism.

Table 2: Potential Enzymatic Transformations of Thioamides

| Enzyme Class | Reaction Type | Potential Product | Mechanistic Role |

| Flavin-containing Monooxygenases (FMOs) | S-oxidation | Thioamide S-oxide | Bioactivation or detoxification |

| Cytochrome P450s | S-oxidation | Thioamide S-oxide | Metabolic processing |

| Amidases/Peptidases | Hydrolysis | Benzamide derivative | Catabolism |

This table illustrates potential enzymatic reactions based on studies of other thioamides and does not represent confirmed pathways for this compound.

Cellular and Subcellular Mechanism of Action Studies (Excluding Clinical Outcomes)

The specific cellular and subcellular mechanisms of action for this compound have not been elucidated. However, the general mechanisms of bioactive thioamides often involve the covalent modification of protein targets. The thioamide sulfur is a strong nucleophile and can form covalent bonds with electrophilic residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function.

For example, the antithyroid drug methimazole, a thioamide derivative, inhibits thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. The mechanism involves the drug interacting with the enzyme's active site. Similarly, the active form of ethionamide, an ETH-NAD adduct, is a potent inhibitor of InhA, an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.

Given these precedents, it is hypothesized that if this compound possesses biological activity, it may act through similar mechanisms involving covalent or non-covalent interactions with specific protein targets. The halogen substituents would play a significant role in modulating the compound's lipophilicity, cell permeability, and interaction with target proteins.

Molecular Pathway Perturbation Analysis in Biological Systems

There is no available data from molecular pathway perturbation analyses for this compound. Such studies, which often involve techniques like transcriptomics, proteomics, or metabolomics, would be necessary to understand how this compound affects cellular signaling pathways and metabolic networks on a global scale.

Based on the known activities of other halogenated aromatic compounds and thioamides, potential, though purely speculative, pathways that could be perturbed include:

Inflammatory Signaling Pathways: Some halogenated compounds have been shown to modulate inflammatory responses.

Cell Proliferation and Apoptosis Pathways: Many bioactive compounds exert their effects by interfering with the cell cycle or inducing programmed cell death.

Xenobiotic Metabolism Pathways: As a foreign compound, it would likely be metabolized by enzymes such as cytochrome P450s, leading to changes in the expression of genes involved in drug metabolism.

Further research is required to investigate these possibilities and to identify the specific molecular pathways affected by this compound.

Exploration of Structure Activity Relationships Sar and Lead Optimization

Rational Design Principles for Analogues and Derivatives

Rational drug design for analogues of 4-Chloro-2-fluorobenzothioamide is guided by established medicinal chemistry principles. This involves the systematic modification of its core structure to probe the chemical space and identify key interactions with its biological target.

Systematic variations might include:

Positional Isomerism: Moving the chloro and fluoro substituents to other positions on the ring (e.g., 2-chloro-4-fluorobenzothioamide) can alter the molecule's dipole moment and its ability to fit into a binding pocket.

Halogen Substitution: Replacing the chlorine or fluorine with other halogens (e.g., bromine, iodine) can modulate the lipophilicity and the potential for halogen bonding, a significant non-covalent interaction in drug-receptor binding.

Introduction of Other Functional Groups: Appending groups such as methyl, methoxy (B1213986), or trifluoromethyl can probe for additional binding interactions or alter metabolic stability. For instance, studies on related 2-phenoxybenzamides involved replacing a fluorine substituent with other groups to investigate their influence on antiplasmodial activity. mdpi.com Similarly, in the development of ANO1 inhibitors, various substitutions on the phenyl ring were explored to optimize potency. nih.gov

Table 1: Hypothetical SAR of Aromatic Ring Substitutions

| R1 (Position 2) | R2 (Position 4) | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| -F | -Cl | Baseline | Parent compound |

| -Cl | -F | Potentially altered electronics and sterics | Investigates isomeric effects |

| -F | -Br | Possible increase in lipophilicity/potency | Halogen bonding potential |

| -F | -CH3 | Probes for hydrophobic pocket | Steric and electronic modification |

| -OCH3 | -Cl | Potential for hydrogen bond acceptance | Alters polarity and conformation |

The thioamide (-CSNH₂) moiety is a critical pharmacophoric element. Its hydrogen bonding capacity (as both donor and acceptor) and its ability to coordinate with metal ions or form covalent bonds are central to its biological function.

Modifications to this group are a key strategy in lead optimization:

N-Substitution: Replacing the hydrogens on the nitrogen with small alkyl or aryl groups (e.g., N-methyl, N-phenyl) can explore additional binding pockets and influence the compound's pharmacokinetic properties. This approach was used in the optimization of B-RAF inhibitors, where exploring the amide linker led to significant improvements in potency. nih.gov

Bioisosteric Replacement: The thioamide group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres include amides (-CONH₂), which can alter hydrogen bonding and metabolic stability, or tetrazoles, which can act as a non-classical bioisostere of the carboxylic acid group that might be formed upon metabolism of the thioamide.

High-Throughput Screening (HTS) and Virtual Screening Methodologies for Activity Profiling

To efficiently explore the vast chemical space of potential analogues, modern drug discovery relies on high-throughput and computational screening methods.

High-Throughput Screening (HTS) allows for the rapid, automated testing of large libraries of compounds against a specific biological target. bmglabtech.com For a compound like this compound, an HTS campaign would involve:

Assay Development: Creating a robust and miniaturized assay (e.g., in 384- or 1536-well plates) that can measure the compound's effect on its target, such as inhibiting an enzyme or blocking a receptor. nuvisan.com

Library Screening: Testing a diverse collection of thousands to millions of compounds to identify initial "hits." nih.gov

Hit Confirmation and Triage: Re-testing the initial hits to confirm their activity and prioritize them for further investigation based on potency and structural characteristics. nih.gov

Virtual Screening uses computational models to predict the binding of compounds to a target protein whose 3D structure is known or can be predicted. u-strasbg.fr This approach is significantly faster and less expensive than HTS for initial exploration. nih.gov Key methodologies include:

Docking-Based Virtual Screening (DBVS): This method computationally "docks" 3D models of potential ligands into the binding site of a target protein, scoring them based on their predicted binding affinity. u-strasbg.frals-journal.com

Pharmacophore-Based Virtual Screening (PBVS): This approach defines the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model is then used to search databases for molecules that match these criteria. nih.gov For this compound, a pharmacophore model might include a hydrophobic aromatic region, a hydrogen bond donor, and a hydrogen bond acceptor.

Identification of Key Pharmacophoric Elements Influencing Biological Activity

Through the analysis of SAR data from both synthesized analogues and screening hits, researchers can identify the key pharmacophoric elements. For a molecule like this compound, these are likely to be:

The Substituted Aromatic Ring: The specific pattern of halogen substitution (2-fluoro, 4-chloro) likely plays a crucial role in orienting the molecule within the binding pocket and contributing to binding energy through specific interactions. Studies on related compounds have shown that 4-chloro or 4-fluoro substitutions can be critical for high binding affinity at certain transporters. nih.gov

The Thioamide Group: This group is a potent hydrogen bond donor and acceptor and its sulfur atom provides unique electronic and steric properties compared to an oxygen atom in an amide.

The Planar Scaffold: The constrained geometry of the benzothioamide scaffold provides a rigid framework that presents the key interacting groups in a defined spatial orientation.

Correlation of Structural Modifications with Modulated Biological Effects

The ultimate goal of SAR is to establish a clear correlation between specific structural changes and their impact on biological activity. For example, in the development of inhibitors for the ANO1 chloride channel, converting a carboxylic acid group to a primary amide was found to be detrimental to activity, while specific substitutions on an adjacent phenyl ring led to a 100-fold increase in potency. nih.gov

Table 2: Example Correlation of Structure and Activity

| Compound | Modification from Parent | IC₅₀ (nM) | Interpretation |

|---|---|---|---|

| Parent | This compound | 150 | Baseline activity |

| Analogue 1 | 4-Bromo-2-fluorobenzothioamide | 85 | Increased lipophilicity and/or halogen bonding enhances binding. |

| Analogue 2 | 2-Fluoro-4-methoxybenzothioamide | 500 | Replacing the electron-withdrawing chloro group with an electron-donating methoxy group reduces potency. |

| Analogue 3 | N-Methyl-4-chloro-2-fluorobenzothioamide | 320 | N-methylation is tolerated but does not improve activity, suggesting the N-H may be a key H-bond donor. |

| Analogue 4 | 4-Chloro-2-fluorobenzamide (B1364601) | >1000 | Replacement of sulfur with oxygen (thioamide to amide) significantly reduces or abolishes activity, indicating the sulfur atom is critical. |

This table is a hypothetical representation for illustrative purposes.

Iterative Lead Optimization Strategies Driven by SAR Insights

Lead optimization is a cyclical process where the insights gained from SAR studies guide the design of the next round of compounds. danaher.com This iterative loop continues until a candidate molecule with a desired profile of potency, selectivity, and drug-like properties is identified.

The process typically involves:

Design: Based on the current SAR, new modifications are proposed to enhance desired properties (e.g., increase potency, reduce toxicity, improve solubility). For instance, if SAR suggests a nearby hydrophobic pocket is not being utilized, analogues with hydrophobic extensions will be designed.

Synthesis: The newly designed compounds are chemically synthesized.

Testing: The compounds are evaluated in a battery of in vitro and sometimes in vivo assays to measure their activity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME).

Biological Target Identification and Pathway Deconvolution

Phenotypic Screening Approaches for Identifying Cellular Targets

Phenotypic screening represents a target-agnostic approach to drug discovery, where compounds are evaluated based on their ability to induce a desired change in cellular phenotype, without a priori knowledge of the molecular target. sygnaturediscovery.com This method is particularly powerful for identifying first-in-class compounds, as it assesses activity in a disease-relevant physiological context, inherently accounting for cell permeability and metabolic stability. sygnaturediscovery.comnih.gov

For 4-Chloro-2-fluorobenzothioamide, a high-content phenotypic screen could be employed. In this setup, a relevant cell line (e.g., a human cancer cell line) would be treated with the compound, and changes in multiple cellular features would be monitored using automated microscopy and image analysis. mdpi.com Parameters such as cell cycle progression, apoptosis, nuclear morphology, or the formation of specific subcellular structures can be quantified. mdpi.com Hits are identified as compounds that induce a specific, desirable phenotypic signature. biorxiv.org The challenge then becomes deconvoluting the target responsible for this phenotype. sygnaturediscovery.com

Table 1: Hypothetical High-Content Phenotypic Screening Results for this compound This interactive table illustrates potential outcomes from a phenotypic screen, identifying compounds that induce a specific cellular phenotype (e.g., G2/M cell cycle arrest) and flagging them for further investigation.

| Compound ID | Compound Name | Concentration (µM) | Phenotypic Readout (% G2/M Arrest) | Cytotoxicity (% Viability) | Hit Status |

|---|---|---|---|---|---|

| C001 | This compound | 10 | 65.2 | 91.5 | Hit |

| C002 | Negative Control (DMSO) | N/A | 4.5 | 100.0 | No Hit |

| C003 | Positive Control (Taxol) | 1 | 72.8 | 85.3 | Hit |

| C004 | Analog A | 10 | 15.7 | 95.1 | No Hit |

Affinity-Based Proteomics for Direct Target Engagement (e.g., Chemical Probes, Pull-down Assays)

Affinity-based proteomics aims to directly isolate the binding partners of a small molecule from a complex protein mixture. nih.gov A common method is the pull-down assay, which relies on an immobilized "bait" to capture "prey" proteins. thermofisher.com To apply this to this compound, the compound would first be chemically modified to create a probe. This typically involves synthesizing an analog that incorporates a reactive group for covalent attachment to a solid support (like agarose (B213101) beads) and a linker arm to minimize steric hindrance. nih.gov

This functionalized "bait" is then incubated with a cell lysate. thermofisher.com Proteins that physically interact with this compound will bind to the immobilized probe. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. sigmaaldrich.com This approach provides a direct method for identifying candidate targets. nih.gov

Table 2: Illustrative Protein Hits from an Affinity Pull-Down Assay This table shows a hypothetical list of proteins identified by mass spectrometry following a pull-down experiment with a this compound-derived probe.

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (vs. Control Beads) | Potential Role |

|---|---|---|---|---|

| P04637 | TP53 | Cellular tumor antigen p53 | 1.5 | Tumor Suppressor |

| P06228 | K2C8 | Keratin, type II cytoskeletal 8 | 1.2 | Structural |

| Q09472 | HSPA9 | Stress-70 protein, mitochondrial | 2.3 | Chaperone |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.8 | Cytoskeleton |

Label-Free Approaches for Target Deconvolution (e.g., Thermal Proteome Profiling (TPP), Cellular Thermal Shift Assay (CETSA))

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties. The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are based on the principle of ligand-induced thermal stabilization. elrig.orgmdpi.com When a ligand binds to a target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. nih.govfrontiersin.org

In a CETSA experiment, intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures. nih.gov After lysis and centrifugation, the amount of soluble protein remaining in the supernatant is quantified, often by Western blot for a specific candidate or by mass spectrometry for a global TPP analysis. mdpi.comdtu.dk A target protein will exhibit a higher melting temperature in the presence of the binding compound. elrig.orgnih.gov This allows for the confirmation of direct target engagement in a physiological cellular environment. eubopen.orgnih.gov

Table 3: Example Data from a Cellular Thermal Shift Assay (CETSA) This table demonstrates a hypothetical thermal shift for a candidate protein "Target X" in the presence of this compound, indicating direct binding.

| Temperature (°C) | % Soluble Target X (Vehicle) | % Soluble Target X (+ Compound) | Calculated Melting Temp (Tm) |

|---|---|---|---|

| 45 | 100 | 100 | Vehicle: 51.5 °C Compound: 55.0 °C ΔTm: +3.5 °C |

| 50 | 65 | 95 | |

| 55 | 20 | 50 | |

| 60 | 5 | 15 | |

| 65 | 1 | 2 |

Genetic Approaches for Target Validation (e.g., Gene Knockdown/Knockout, Overexpression Studies)

Once a putative target has been identified through screening or proteomic methods, genetic techniques are essential for validation. nih.gov These methods test whether the presence of the target protein is necessary for the compound's activity. Techniques like CRISPR/Cas9 can be used to create a "knockout" cell line that completely lacks the target gene, while RNA interference (RNAi) can be used to "knockdown" or reduce its expression. licorbio.com

If the identified protein is the true target of this compound, then the knockout or knockdown cell line should become resistant to the compound's effects. licorbio.com Conversely, overexpressing the target protein may sensitize the cells to the compound. frontiersin.org Observing a loss of the compound-induced phenotype in the absence of the target provides strong evidence for a direct on-target mechanism. nih.gov

Transcriptomic and Proteomic Profiling for Pathway Analysis (e.g., Connectivity Map, SILAC)

To understand the broader cellular consequences of target engagement, global changes in gene and protein expression can be profiled. Transcriptomics (via RNA-sequencing) measures changes in mRNA levels, while proteomics (via methods like SILAC or iTRAQ followed by mass spectrometry) measures changes in protein abundance. gmo-qpcr-analysis.info

Treating cells with this compound and performing these analyses can reveal which cellular pathways are perturbed. biorxiv.org For example, if the compound causes the upregulation of proteins involved in the unfolded protein response, it might suggest the target is involved in protein folding or trafficking. mdpi.com Furthermore, the resulting expression signature can be compared to databases like the Connectivity Map, which contains signatures for thousands of known drugs, to identify compounds with similar mechanisms of action and generate new hypotheses. gmo-qpcr-analysis.info

Ligand-Receptor Binding Kinetics and Thermodynamics

Quantifying the physical interaction between a compound and its target is crucial for understanding its potency and guiding medicinal chemistry efforts. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure binding kinetics and thermodynamics. nih.govvetmeduni.ac.at

Kinetics (measured by SPR) determines the association rate (k_on) and dissociation rate (k_off) of the compound-target complex. The ratio of these rates gives the dissociation constant (K_d), a measure of affinity. A long residence time (slow k_off) is often a desirable property for drug candidates. mdpi.com

Thermodynamics (measured by ITC) directly quantifies the heat released or absorbed during binding, providing the binding enthalpy (ΔH). It also determines the binding affinity (and thus Gibbs free energy, ΔG) and stoichiometry, allowing for the calculation of binding entropy (ΔS). vetmeduni.ac.atmdpi.com This data reveals the driving forces of the interaction (e.g., hydrogen bonds vs. hydrophobic effect).

Table 4: Hypothetical Kinetic and Thermodynamic Data for Compound-Target Interaction This table shows sample data that could be generated by SPR and ITC for the binding of this compound to its validated target.

| Parameter | Value | Technique | Interpretation |

|---|---|---|---|

| k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ | SPR | Rate of association |

| k_off (s⁻¹) | 3.0 x 10⁻⁴ | SPR | Rate of dissociation (residence time) |

| K_d (nM) | 2.0 | SPR | Binding affinity |

| ΔH (kcal/mol) | -8.5 | ITC | Enthalpy change (favorable) |

| TΔS (kcal/mol) | -2.5 | ITC | Entropy change (unfavorable) |

| ΔG (kcal/mol) | -11.0 | ITC | Free energy of binding (spontaneous) |

Enzyme Inhibition Assays and Determination of Inhibition Mechanisms

If the identified target of this compound is an enzyme, specific assays are required to characterize its inhibitory activity. The initial step is typically to determine the IC50 value, which is the concentration of the compound required to reduce enzyme activity by 50%. mdpi.com

Further kinetic studies are performed to elucidate the mechanism of inhibition. omicsonline.org By measuring enzyme reaction rates at various substrate and inhibitor concentrations, one can determine if the inhibition is:

Competitive: The inhibitor binds to the active site, competing with the substrate.

Non-competitive: The inhibitor binds to an allosteric site, affecting catalysis without blocking substrate binding.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Irreversible: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it. drughunter.com The thioamide group in this compound suggests that covalent inhibition is a possibility that would need to be investigated.

Advanced Research Directions and Future Prospects

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The role of artificial intelligence (AI) and machine learning (ML) in revolutionizing drug discovery is rapidly expanding. nih.govnih.gov These technologies offer the potential to significantly accelerate the identification and optimization of new drug candidates. nih.gov For 4-Chloro-2-fluorobenzothioamide and its derivatives, AI and ML algorithms can be employed in several key areas:

Predictive Modeling: AI models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic efficacy of novel this compound analogs. nih.gov This includes predicting properties like binding affinity to specific protein targets, solubility, and potential toxicity. nih.gov

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly assess vast virtual libraries of compounds based on the this compound scaffold. researchgate.net This allows researchers to prioritize the synthesis and experimental testing of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core structure of this compound, optimized for specific therapeutic targets and desired pharmacokinetic properties.

The application of AI and ML is not without its challenges, including the need for large, high-quality datasets for training and the "black box" nature of some algorithms. youtube.com However, the potential to expedite the drug discovery process makes this a critical area of future research. drughunter.com

Development of Novel Therapeutic or Agrochemical Applications based on Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound is paramount for the development of new applications. The presence of both chlorine and fluorine atoms can significantly influence a molecule's biological activity by affecting its binding to target enzymes or receptors, its transport across cell membranes, and its metabolic stability. researchgate.netrhhz.net

Therapeutic Applications: The benzothiazole (B30560) scaffold, a related heterocyclic system, is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comtandfonline.com Future research could focus on exploring whether this compound or its derivatives can be developed as:

Enzyme Inhibitors: The thioamide group can interact with the active sites of enzymes, potentially leading to the development of inhibitors for various diseases. acs.org For instance, related compounds have shown inhibitory activity against Factor XIIIa, an enzyme involved in blood clotting. acs.org

Antimicrobial Agents: Halogenated aromatic compounds have demonstrated antimicrobial properties. Investigating the activity of this compound against various bacterial and fungal strains could lead to new anti-infective agents.

Agrochemical Applications: The inclusion of fluorine is a common strategy in the design of modern agrochemicals, as it can enhance efficacy and selectivity. researchgate.netnih.gov Research into the potential of this compound in agriculture could focus on:

Herbicides and Fungicides: The unique electronic properties conferred by the halogen atoms might lead to the discovery of novel herbicides or fungicides with improved performance and environmental profiles. nih.govnih.gov The trifluoromethyl group, for example, is a common feature in many successful agrochemicals. researchgate.netcymitquimica.com

Rational Design of Prodrugs or Bioconjugates for Enhanced Efficacy or Delivery

To improve the therapeutic index and overcome challenges such as poor solubility or off-target effects, the rational design of prodrugs and bioconjugates represents a promising strategy.

Prodrug Design: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. tandfonline.com For this compound, a prodrug approach could be used to enhance its oral bioavailability or to target its release to specific tissues or cellular compartments. acs.org Thioamide-containing compounds like ethionamide (B1671405) are well-known prodrugs used in the treatment of tuberculosis. tandfonline.comnih.govtandfonline.com

Bioconjugation: Covalently linking this compound to a biomolecule, such as an antibody or a peptide, can create a bioconjugate with enhanced targeting capabilities. rsc.org This approach can deliver the active compound specifically to cancer cells or other diseased tissues, minimizing systemic toxicity. rsc.orgrsc.org The thioamide moiety itself can be a key component in certain bioconjugation strategies. rsc.org

Sustainable and Scalable Synthetic Methodologies for Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of sustainable and economically viable methods. fau.eubeilstein-journals.org For this compound, this involves addressing several key aspects:

Green Chemistry Principles: Future synthetic routes should aim to minimize waste, use less hazardous reagents and solvents, and improve energy efficiency. beilstein-journals.orgrsc.org The use of water as a solvent and the development of catalyst-free reactions are examples of green chemistry approaches. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. beilstein-journals.org Developing a flow-based synthesis for this compound could significantly enhance its production efficiency.

Catalyst Development: The exploration of novel and reusable catalysts can lead to more efficient and sustainable synthetic processes. rsc.org For instance, recent research has focused on the use of photocatalysts and organocatalysts for the synthesis of related heterocyclic compounds. fau.euchemrxiv.org

Multidisciplinary Research Collaborations for Comprehensive Compound Evaluation

The comprehensive evaluation of a compound like this compound necessitates a collaborative effort across various scientific disciplines. Effective drug and agrochemical development relies on the integration of expertise from chemists, biologists, pharmacologists, toxicologists, and computational scientists. acs.org

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or agrochemical companies can bridge the gap between basic research and commercial development. These partnerships can facilitate access to specialized equipment, high-throughput screening platforms, and expertise in regulatory affairs.

International Consortia: Forming international research consortia can pool resources and expertise from around the globe, accelerating the pace of discovery and development.

Open Science Initiatives: Sharing data and research findings through open science platforms can foster a more collaborative and efficient research environment, preventing duplication of effort and stimulating new avenues of investigation.

By embracing these advanced research directions and fostering a collaborative spirit, the scientific community can fully explore and exploit the potential of this compound for the benefit of human health and agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.